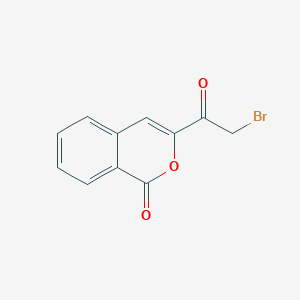
3-(2-bromoacetyl)-1H-isochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoacetyl)-1H-isochromen-1-one, also known as 3-(Bromoacetyl)coumarin, can be synthesized via the bromination of 3-acetylcoumarin in chloroform .
Synthesis Analysis
Recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives have been emphasized. These compounds serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Molecular Structure Analysis
The molecular structure of 3-(2-bromoacetyl)-1H-isochromen-1-one is complex and forms the basis for the synthesis of various derivatives. It is used as a building block in the preparation of critical polyfunctionalized heterocyclic systems .Chemical Reactions Analysis
3-(2-bromoacetyl)-1H-isochromen-1-one is used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives . It is also used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3-(2-bromoacetyl)-1H-isochromen-1-one serves as a valuable building block for synthesizing diverse heterocyclic compounds. Researchers have explored its reactivity with different reagents to yield novel derivatives. Notably, it has been employed in the synthesis of:
- Pyran Derivatives : Multicomponent reactions with aromatic aldehydes and malononitrile lead to pyran derivatives .
- Pyridine Derivatives : Chemical transformations involving 3-(2-bromoacetyl)-1H-isochromen-1-one have yielded pyridine-based structures .
Cytotoxicity Studies
Researchers have evaluated the in vitro anticancer activity of compounds derived from 3-(2-bromoacetyl)-1H-isochromen-1-one. These studies involved screening against various human cancer cell lines:
The IC50 values (concentration causing 50% reduction in cell growth) demonstrated significant cytotoxic effects for most compounds. Notably, compound 6d exhibited potent cytotoxic activity against NUGC (IC50 = 29 nM), comparable to the standard CHS 828 (IC50 = 25 nM) .
Other Potential Applications
While the literature primarily focuses on the above aspects, 3-(2-bromoacetyl)-1H-isochromen-1-one’s versatility suggests additional applications:
- Anti-Inflammatory Properties : Coumarins, including this compound, have shown anti-inflammatory potential .
- Antioxidant Activity : Benzopyran-2-ones, to which this compound belongs, may possess antioxidant properties .
- Antimicrobial and Anti-Tuberculosis Activities : Further investigations could explore these aspects .
Mohareb, R. M., & MegallyAbdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 20(6), 11535–11553. Read more
Mecanismo De Acción
Target of Action
The primary target of 3-(2-bromoacetyl)-1H-isochromen-1-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
It is known to interact with its target, prostaglandin g/h synthase 1 . This interaction could potentially lead to changes in the synthesis of prostanoids .
Biochemical Pathways
The compound is involved in the prostanoid synthesis pathway by interacting with Prostaglandin G/H synthase 1
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It has been reported that compounds synthesized from 3-(2-bromoacetyl)-1h-isochromen-1-one exhibited significant cytotoxic effects . For instance, compound 6d showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .
Safety and Hazards
Direcciones Futuras
The future directions of research on 3-(2-bromoacetyl)-1H-isochromen-1-one could involve further exploration of its synthesis, chemistry, and applications. There is a need for more research on its biological and chemical applications since its discovery . Additionally, its use in the synthesis of polyfunctionalized biologically active heterocyclic compounds is a promising area of research .
Propiedades
IUPAC Name |
3-(2-bromoacetyl)isochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-6-9(13)10-5-7-3-1-2-4-8(7)11(14)15-10/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWEEJUWCHJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoacetyl)-1H-isochromen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)
![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)
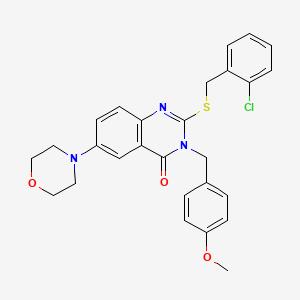

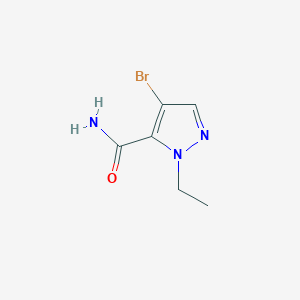
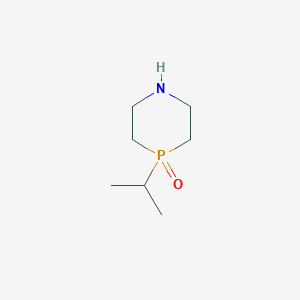
![3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine](/img/structure/B2843871.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)
![N-Ethyl-N-[2-[[1-(morpholine-4-carbonyl)cyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2843875.png)
![2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2843877.png)
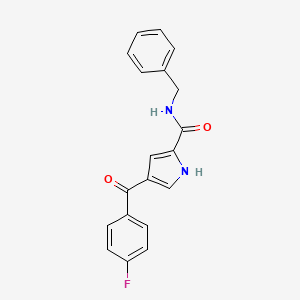
![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)